molecular formula C11H12FNO2 B1531271 1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1432063-73-4

1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1531271
CAS No.: 1432063-73-4
M. Wt: 209.22 g/mol
InChI Key: GAOPMXFDCZGSBU-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid is a fluorinated azetidine derivative with a benzyl substituent at the 3-fluorophenyl position. This compound is part of a broader class of azetidine-3-carboxylic acid derivatives, which are valued in medicinal chemistry for their conformational rigidity and ability to modulate biological targets such as receptors and enzymes.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOPMXFDCZGSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Azetidine derivatives are known to be valuable compounds in pharmaceutical research, suggesting that they may interact with a variety of biological targets.

Mode of Action

Azetidine derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Azetidine derivatives are known to participate in suzuki–miyaura cross-coupling reactions, which are widely used in carbon–carbon bond forming reactions. This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

Azetidine derivatives are known to be used in solution phase peptide synthesis, which could potentially influence their bioavailability.

Biological Activity

1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a fluorophenyl group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against a range of pathogens.
  • Anticancer Activity : Research indicates that azetidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines.

Antimicrobial Activity

Recent studies have demonstrated that azetidine derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL
Pseudomonas aeruginosa< 20 µg/mL

These results suggest that modifications in the azetidine structure can enhance antimicrobial potency, potentially making these compounds useful in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of azetidine derivatives have been highlighted in several studies. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Case Study: Anticancer Efficacy

A study evaluating the efficacy of azetidine derivatives found that certain compounds induced apoptosis in MCF-7 breast cancer cells at nanomolar concentrations. The mechanism appeared to involve the activation of apoptotic pathways, leading to increased cell death in tumor cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of azetidine derivatives is closely related to their structural features. Key findings include:

  • Fluorination : The introduction of fluorine atoms has been associated with enhanced biological activity due to improved electronic properties and increased lipophilicity.
  • Substituent Variability : Variations in substituents on the phenyl ring can significantly impact the compound's interaction with biological targets.

Scientific Research Applications

Synthesis of 1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid

The synthesis of azetidine derivatives, including this compound, typically involves multi-step processes that can include cyclization reactions and functional group modifications. Recent studies have focused on efficient synthetic routes that enhance yield and purity while minimizing environmental impact. For example, a study demonstrated the synthesis of various azetidine derivatives with yields ranging from 61% to 75%, utilizing pyrrolidine and piperidine as starting materials under optimized conditions .

Anticancer Properties

Research indicates that azetidine derivatives exhibit promising anticancer properties. The compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain azetidine derivatives can effectively target specific cancer cell lines, suggesting their utility as lead compounds in drug development .

S1P5 Receptor Agonism

This compound has been identified as an agonist for the S1P5 receptor, which plays a crucial role in regulating immune responses and inflammation. This receptor's modulation could lead to therapeutic strategies for autoimmune diseases and other inflammatory conditions .

Therapeutic Implications

The therapeutic implications of this compound are broad, particularly in the fields of oncology and immunology:

  • Cancer Therapy : Due to its ability to inhibit cancer cell proliferation, this compound could be developed into a novel anticancer agent.
  • Autoimmune Disorders : As an S1P5 receptor agonist, it holds potential for treating conditions like multiple sclerosis and rheumatoid arthritis by modulating immune responses.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Azetidine-3-carboxylic Acid Derivatives

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Target/Activity
1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid 3-Fluorophenylmethyl group ~237.23 (estimated) Not explicitly stated
1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid (18) Benzofuran-linked fluorophenylmethyl group 463.49 (calculated) S1P1 agonist (>1000-fold selectivity over S1P3)
1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid 2-Fluorophenylacetyl group 237.23 Unknown (preclinical research tool)
1-(3-(((4-Chloro-3-methylphenyl)(methyl)amino)methyl)benzyl)azetidine-3-carboxylic acid (1) Chloro-methylphenylamino-benzyl group 356.84 (calculated) Pseudoirreversible inhibitor (enzyme target unspecified)
1-(4-{1-[(E)-4-Cyclohexyl-3-trifluoromethylbenzyloxyimino]ethyl}-2-ethyl benzyl)azetidine-3-carboxylic acid Cyclohexyl-trifluoromethyl-oximinoethyl-benzyl group 566.62 (calculated) EDG receptor inhibitor (lymphocyte-mediated conditions)

Key Observations:

  • Substituent Size and Complexity: Compound 18 () incorporates a bulky benzofuran moiety, which likely enhances S1P1 receptor selectivity but may reduce oral bioavailability compared to simpler analogs like the target compound .
  • Linker Flexibility: The acetyl group in 1-[2-(2-fluorophenyl)acetyl]azetidine-3-carboxylic acid () increases conformational flexibility compared to the rigid benzyl group in the target compound, which may influence target engagement .

Table 2: Pharmacological Profiles

Compound Name Receptor Affinity/Selectivity Efficacy in Disease Models
This compound Not explicitly reported Not tested in provided evidence
Compound 18 () S1P1 EC₅₀ = 0.3 nM; >1000-fold selectivity over S1P3 0.3 mg/kg oral dose reduced lymphocytes in mice; efficacy in EAE model (multiple sclerosis)
Compound 3 () Pseudoirreversible inhibition mechanism Sustained enzyme inhibition (unspecified target)
Hemifumarate salt () EDG receptor inhibition Lymphocyte count reduction in preclinical models

Key Observations:

  • Selectivity: Compound 18 demonstrates exceptional S1P1/S1P3 selectivity, attributed to its benzofuran core, which may sterically hinder off-target interactions .
  • Mechanistic Differences: Pseudoirreversible inhibitors (e.g., compound 3) exhibit prolonged target engagement compared to reversible analogs, suggesting divergent therapeutic applications .

Physicochemical and Pharmacokinetic Properties

Table 3: ADME and Solubility Data

Compound Name LogP (Predicted) Solubility Oral Bioavailability
This compound ~1.8 Moderate (aqueous) Not reported
Compound 18 () ~3.5 Low (requires formulation) 60–80% in rodents
1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid () ~1.2 High Not tested

Key Observations:

  • Salt Forms: The hemifumarate salt () improves solubility and stability, a strategy applicable to the target compound for formulation optimization .

Preparation Methods

Synthesis of Azetidine-3-carboxylic Acid Core

The azetidine-3-carboxylic acid core is a critical intermediate in the synthesis of the target compound. Traditional methods for preparing azetidine-3-carboxylic acid have limitations such as low productivity and use of toxic reagents (e.g., cyanide, epichlorohydrin). An improved process involves:

This process avoids toxic reagents, is operationally simpler, shorter, and economically viable for large-scale production.

Functionalization and Bromination of Azetidine Derivatives

To prepare azetidine derivatives suitable for fluorination, methods have been developed involving:

Fluorination and Protection Strategies for 1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic Acid

A comprehensive patented process for preparing fluoromethyl-substituted azetidine carboxylates, closely related to the target compound, involves the following key steps:

Step Reaction Reagents/Conditions Notes
1 Conversion of azetidine-3-carboxylic acid to methyl azetidine-3-carboxylate hydrochloride Thionyl chloride in methanol Esterification and formation of hydrochloride salt
2 Protection of nitrogen with tert-butyl carbamate (Boc protection) Boc anhydride or equivalent Protects amine for selective reactions
3 Hydroxymethylation at the 3-position Formation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Intermediate for further functionalization
4 Sulfonylation of hydroxymethyl group Sulfonylation reagents such as para-toluenesulfonyl chloride, trifluoromethanesulfonic anhydride Forms good leaving groups (tosylates or mesylates)
5 Fluorination Fluorinating agents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine Substitution of sulfonate with fluorine to give fluoromethyl azetidine
6 Deprotection and purification Acidic reagents (para-toluenesulfonic acid, trifluoroacetic acid, acetic acid) and aqueous extraction Removal of Boc group and purification of final product

This method allows for selective fluorination at the 3-(fluoromethyl) position while maintaining the azetidine ring and carboxylic acid functionality. The process also includes purification steps to reduce chloromethyl impurities to less than 1% by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO).

Horner–Wadsworth–Emmons (HWE) Reaction for Azetidine Derivative Synthesis

Another synthetic approach involves:

  • Using the HWE reaction to prepare substituted azetidin-3-ylidene acetates from azetidin-3-one derivatives.
  • Subsequent aza-Michael addition with nitrogen heterocycles to yield functionalized 3-substituted azetidines.
  • This method provides a route to diversify azetidine derivatives, potentially applicable for preparing fluorophenylmethyl substituted azetidines after appropriate modifications.

Summary Table of Key Preparation Methods

Method Key Steps Advantages Limitations
Improved Azetidine-3-carboxylic acid synthesis via triflation and cyclization Triflation → Cyclization → Decarboxylation → Hydrogenation Avoids toxic reagents, scalable Requires multiple steps
Bromination and cyclization of alkyl 2-(bromomethyl)acrylates Amination → Bromination → Cyclization Short synthesis, good intermediate Bromination control needed
Fluorination via sulfonate intermediates and Boc protection Esterification → Boc protection → Hydroxymethylation → Sulfonylation → Fluorination → Deprotection Selective fluorination, high purity Multiple protection/deprotection steps
HWE reaction and aza-Michael addition HWE reaction → aza-Michael addition Versatile, allows functionalization Requires careful purification
Pd-catalyzed C(sp3)–H arylation N-TFA protection → Pd-catalyzed arylation Direct arylation, good yields Specialized catalysts and conditions

Detailed Research Findings

  • The triflation and intramolecular cyclization method significantly improves the safety and scalability of azetidine-3-carboxylic acid synthesis by eliminating cyanide and epichlorohydrin use.
  • Brominated azetidine intermediates provide a versatile platform for subsequent nucleophilic substitution, including fluorination, enabling the introduction of fluoromethyl groups.
  • The fluorination strategy using sulfonate leaving groups and fluorinating agents such as TBAF is effective in installing fluorine atoms at the 3-position of azetidine rings, with Boc protection ensuring selectivity and stability during reactions.
  • The HWE reaction coupled with aza-Michael addition offers a route to functionalized azetidine derivatives, which can be further modified to incorporate fluorophenylmethyl groups.
  • Pd-catalyzed C(sp3)–H arylation provides a powerful method for direct arylation of azetidine rings, potentially allowing the introduction of 3-fluorophenyl substituents with high regioselectivity and yield.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring followed by functionalization. Key steps include:

  • Azetidine framework construction : Use of nucleophilic substitution or cyclization reactions to form the azetidine core.
  • Fluorophenyl group introduction : Alkylation or coupling reactions to attach the 3-fluorophenylmethyl group.
  • Carboxylic acid functionalization : Oxidation or hydrolysis of ester precursors to yield the carboxylic acid moiety.
  • Optimization : Reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF) and catalysts (e.g., Lewis acids like BF₃·OEt₂) are critical for yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% recommended for biological assays).
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and intermolecular interactions .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Adhere to SDS guidelines:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • First Aid : Immediate flushing with water for eye/skin contact; seek medical attention for ingestion .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological interactions of this compound?

  • Methodological Answer : Molecular docking and dynamics simulations can model interactions with target proteins (e.g., enzymes or receptors).

  • Docking Software : AutoDock Vina or Schrödinger Suite to predict binding affinities.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the fluorine substituent on binding.
  • Validation : Cross-reference computational results with experimental assays (e.g., surface plasmon resonance) .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound's reactivity?

  • Methodological Answer :

  • Parameter Adjustment : Re-evaluate solvent polarity or temperature in simulations to match experimental conditions.
  • Isotopic Labeling : Track reaction pathways (e.g., ¹⁸O labeling for hydrolysis studies).
  • Synchrotron Techniques : Use X-ray absorption spectroscopy to probe transition states in real time .

Q. How do structural modifications, such as fluorination at the 3-position, influence the compound's pharmacological profile?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with varying halogen substituents (e.g., Cl, Br) and assess:
  • Lipophilicity : LogP measurements to evaluate membrane permeability.
  • Enzyme Inhibition : IC₅₀ values against target enzymes (e.g., kinases).
  • Fluorine-Specific Effects : ¹⁹F NMR to study conformational dynamics; fluorine’s electronegativity enhances hydrogen-bonding interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid
Reactant of Route 2
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1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid

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